

Physical and chemical properties of 1-Fluoro-3-(2-nitrovinyl)benzene

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Compound of Interest

Compound Name: 1-Fluoro-3-(2-nitrovinyl)benzene

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An In-depth Technical Guide to **1-Fluoro-3-(2-nitrovinyl)benzene**

Introduction

1-Fluoro-3-(2-nitrovinyl)benzene is an aromatic organic compound that belongs to the family of nitrostyrenes. These compounds are characterized by a nitrovinyl group attached to a benzene ring and are notable as versatile synthetic intermediates in organic chemistry. The presence of the electron-withdrawing nitro group and the fluorine atom significantly influences the electronic properties of the molecule, making it a valuable building block for the synthesis of various pharmaceutical and specialty chemical products. This document provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis, and an analysis of its chemical reactivity.

Compound Identification and Properties

Nomenclature and Structure

- Systematic Name: 1-fluoro-3-[(E)-2-nitroethenyl]benzene
- Common Aliases: 3-Fluoro-beta-nitrostyrene, 1-(3-Fluorophenyl)-2-nitroethylene[1]
- CAS Number: 705-84-0[1][2][3]
- Molecular Formula: C₈H₆FNO₂[1][2]

- Molecular Weight: 167.14 g/mol [\[1\]](#)[\[2\]](#)
- SMILES: O--INVALID-LINK--[O-][\[3\]](#)

Physical and Chemical Properties

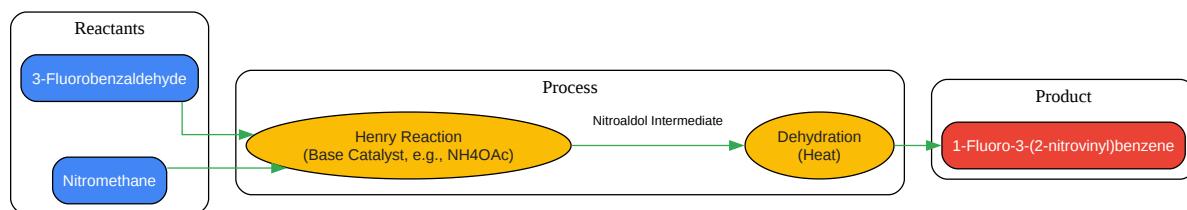
The following table summarizes the key physical and chemical properties of **1-Fluoro-3-(2-nitrovinyl)benzene** and its isomers for comparison. Data for the target compound is limited, so properties of related isomers are included to provide context.

Property	1-Fluoro-3-(2-nitrovinyl)benzene (meta-isomer)	1-Fluoro-2-(2-nitrovinyl)benzene (ortho-isomer)	1-Fluoro-4-(2-nitrovinyl)benzene (para-isomer)
CAS Number	705-84-0 [1] [2]	399-25-7 [4] [5]	706-08-1 [6] [7]
Molecular Weight	167.14 g/mol [1] [2]	167.14 g/mol [4]	167.14 g/mol [7]
Melting Point	Not available	Not available	100-102 °C [7]
Boiling Point	Not available	254.5 °C at 760 mmHg [4]	254.5±15.0 °C (Predicted) [7]
Density	Not available	1.276 g/cm³ [4]	1.276±0.06 g/cm³ (Predicted) [7]
Flash Point	Not available	107.7 °C [4]	Not available
Water Solubility	Not available	Not available	Slightly soluble in water [6] [7]
Appearance	Not available	Not available	Crystalline Solid, Pale yellow [7]
Refractive Index	Not available	1.579 [4]	Not available
Polar Surface Area	Not available	45.82 Å² [4]	Not available

Synthesis and Reactivity

Synthesis via Henry Reaction

A standard and effective method for synthesizing β -nitrostyrenes is the Henry reaction (or nitroaldol condensation), which involves the base-catalyzed reaction between an aromatic aldehyde and a nitroalkane, followed by dehydration. For **1-Fluoro-3-(2-nitrovinyl)benzene**, the synthesis starts from 3-fluorobenzaldehyde and nitromethane.



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Caption: Synthesis workflow for **1-Fluoro-3-(2-nitrovinyl)benzene**.

Detailed Experimental Protocol (General Procedure)

This protocol is a generalized procedure based on the standard Henry reaction for synthesizing nitrostyrenes.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine 3-fluorobenzaldehyde (1.0 eq), nitromethane (1.2 eq), and a suitable solvent such as toluene or glacial acetic acid.
- **Catalyst Addition:** Add a catalytic amount of a base. Ammonium acetate (NH_4OAc) is commonly used (approx. 0.4 eq).
- **Reaction Execution:** Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing for 3-5 hours or until the starting aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).

- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove the catalyst and any unreacted nitromethane.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the pure **1-Fluoro-3-(2-nitroviny)benzene**.

Chemical Reactivity

The reactivity of the benzene ring in **1-Fluoro-3-(2-nitroviny)benzene** towards electrophilic aromatic substitution is dictated by the directing effects of its two substituents: the fluoro group and the nitroviny group.

- **Fluoro Group (-F):** The fluorine atom is an ortho-, para-director. Although it is highly electronegative and deactivates the ring towards electrophilic attack through its inductive effect (-I), its lone pairs can donate electron density through resonance (+R), which stabilizes the arenium ion intermediate when substitution occurs at the ortho and para positions.
- **Nitroviny Group (-CH=CHNO₂):** This group is strongly deactivating and a meta-director. The nitro group is powerfully electron-withdrawing, and this effect is conjugated through the vinyl bridge to the benzene ring. This deactivates the entire ring, especially the ortho and para positions, making the meta positions the most favorable for electrophilic attack.

The combined influence of these two groups determines the regioselectivity of further substitutions. The powerful deactivating and meta-directing effect of the nitroviny group generally dominates.

Caption: Regioselectivity in electrophilic substitution of the compound.

Safety and Handling

While specific safety data for **1-Fluoro-3-(2-nitroviny)benzene** is not readily available, compounds in the nitrostyrene class should be handled with care. Based on related

compounds, it should be considered an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

1-Fluoro-3-(2-nitrovinyl)benzene is a synthetically useful compound whose properties are defined by its fluoro and nitrovinyl functional groups. Its synthesis is accessible through well-established methods like the Henry reaction. The opposing electronic effects of its substituents create a specific reactivity pattern that can be exploited in the design of more complex molecules for research in medicinal chemistry and materials science. Further investigation into its specific physical properties and biological activities is warranted.

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